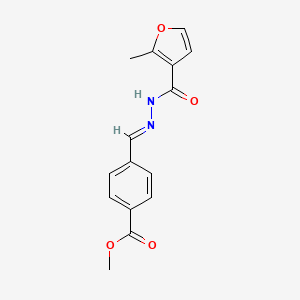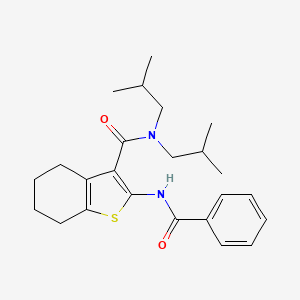![molecular formula C25H26N4O6S B11665995 N-({N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B11665995.png)
N-({N'-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure and potential applications in various fields. This compound is notable for its intricate molecular arrangement, which includes multiple functional groups such as sulfonamide, nitro, and hydrazinecarbonyl groups. These functional groups contribute to the compound’s reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may involve:
Condensation Reactions: Combining aldehydes or ketones with hydrazine derivatives to form hydrazones.
Sulfonation: Introducing the sulfonamide group through reactions with sulfonyl chlorides.
Nitration: Adding nitro groups via nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations in industrial production include:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Maintaining optimal conditions to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides or other oxidized products.
Reduction: Reaction with reducing agents to convert nitro groups to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield corresponding amines, while oxidation may produce nitroso or nitro derivatives.
科学的研究の応用
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, the nitro group may participate in redox reactions, while the sulfonamide group can interact with proteins or other cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide: shares similarities with other sulfonamide and hydrazine derivatives, such as:
Uniqueness
The uniqueness of N-({N’-[(E)-[4-(2-Methylpropoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-nitrophenyl)benzenesulfonamide lies in its complex structure, which combines multiple functional groups in a single molecule. This complexity enhances its reactivity and potential for diverse applications, distinguishing it from simpler compounds.
特性
分子式 |
C25H26N4O6S |
|---|---|
分子量 |
510.6 g/mol |
IUPAC名 |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C25H26N4O6S/c1-19(2)18-35-23-13-11-20(12-14-23)16-26-27-25(30)17-28(21-7-6-8-22(15-21)29(31)32)36(33,34)24-9-4-3-5-10-24/h3-16,19H,17-18H2,1-2H3,(H,27,30)/b26-16+ |
InChIキー |
YCSNOTQZCODBSX-WGOQTCKBSA-N |
異性体SMILES |
CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-trichloro-3-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11665912.png)


![ethyl (2Z)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665943.png)
![4-[(phenylsulfanyl)methyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11665955.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11665959.png)
![3-chloro-5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11665967.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3Z)-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11665974.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11665975.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11665981.png)
![2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11665987.png)
![3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665996.png)
![2-[4-(1,3-benzothiazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B11666000.png)

